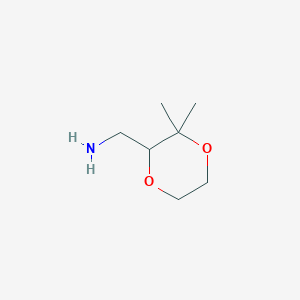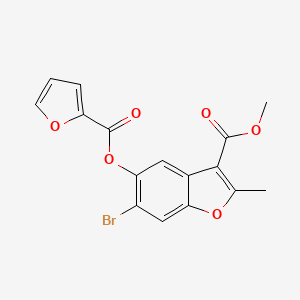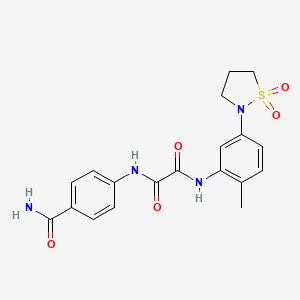![molecular formula C23H27N5O10 B2521787 2-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(Furan-2-ylmethyl)acetamid-Dioxalat CAS No. 1351597-80-2](/img/structure/B2521787.png)
2-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(Furan-2-ylmethyl)acetamid-Dioxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate is a useful research compound. Its molecular formula is C23H27N5O10 and its molecular weight is 533.494. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor- und Antikrebs Eigenschaften
Die Verbindung hat vielversprechende Eigenschaften gezeigt, um das Wachstum von Tumorzellen zu hemmen. In-vitro-Antitumor-Assays zeigten moderate bis hohe inhibitorische Aktivitäten gegen verschiedene Tumorzelllinien, darunter HepG2, SK-OV-3, NCI-H460 und BEL-7404. Wichtig ist, dass sie eine deutlich geringere Zytotoxizität gegenüber normalen Zellen zeigte im Vergleich zu Standard-Chemotherapeutika wie 5-Fluorouracil (5-FU) und Cisplatin .
Imidazol-Synthese und Pharmazeutische Chemie
Imidazole sind wichtige heterocyclische Motive in funktionellen Molekülen. Die Struktur dieser Verbindung enthält einen Imidazolring, wodurch sie für die synthetische Chemie relevant ist. Forscher haben ihre Verwendung als Baustein für neuartige Arzneimittelkandidaten untersucht, insbesondere im Bereich der pharmazeutischen Chemie. Die regioselektive Synthese von substituierten Imidazolen ist ein aktuelles Forschungsgebiet, da sie Anwendungen in der Pharmazeutik und Agrochemie findet .
Katalyse und Funktionelle Materialien
Imidazole spielen eine entscheidende Rolle in der Katalyse. Forscher haben das Potenzial dieser Verbindung als Ligand oder Katalysator in verschiedenen Reaktionen untersucht. Darüber hinaus finden Imidazole Anwendungen in funktionellen Materialien wie Sensoren, organischen Elektronik und Polymeren. Die einzigartige Struktur der Verbindung könnte zu diesen Anwendungen beitragen .
Photodynamische Therapie (PDT)
Der Furan-Rest in der Verbindung deutet auf ein Potenzial für die photodynamische Therapie (PDT) hin. Die PDT beinhaltet die Verwendung von lichtgesteuerten Verbindungen, um Krebszellen selektiv zu zerstören. Furan-Derivate wurden als Photosensibilisatoren in der PDT untersucht, da sie im sichtbaren Lichtbereich absorbieren. Die Untersuchung der PDT-Eigenschaften dieser Verbindung könnte sich lohnen .
Metallvermittelte Reaktionen
Der Benzimidazol-Teil der Verbindung kann als dirigierender Rest in metallvermittelten C–H-Funktionalisierungsreaktionen dienen. So könnte er beispielsweise die Kupfer-katalysierte Cyanierung von Arenen erleichtern. Solche Reaktionen sind wertvoll für den Zugang zu verschiedenen funktionalisierten Verbindungen, einschließlich solcher mit Cyano-Gruppen .
Arzneimittel-Abgabesysteme
Aufgrund ihrer Piperazin- und Furan-Reste könnte diese Verbindung für Anwendungen in der Arzneimittel-Abgabe untersucht werden. Piperazin-Derivate sind bekannt für ihre bioverfügbarkeitssteigernden Eigenschaften, während Furan-haltige Verbindungen an supramolekularen Wechselwirkungen teilnehmen können. Forscher könnten ihr Potenzial als Arzneistoffträger oder Prodrug untersuchen .
Wirkmechanismus
The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals and can influence the compound’s pharmacokinetic properties. Piperazine derivatives are known to have a wide range of pharmacological activities, including antifungal, antiparasitic, and antidepressant effects .
The furan ring in the compound could potentially influence its bioavailability and metabolic stability, as furan-containing compounds are known to have diverse biological activities and are found in a number of pharmaceuticals .
Eigenschaften
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2.2C2H2O4/c25-19(20-12-15-4-3-11-26-15)14-24-9-7-23(8-10-24)13-18-21-16-5-1-2-6-17(16)22-18;2*3-1(4)2(5)6/h1-6,11H,7-10,12-14H2,(H,20,25)(H,21,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBDQOTDWKNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=CO4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)


![4-(diethylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2521711.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/new.no-structure.jpg)
![4-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2521716.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)
![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2521727.png)
